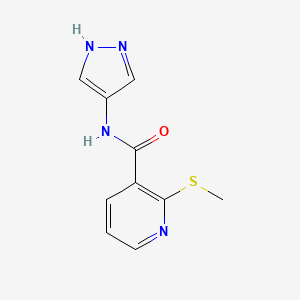

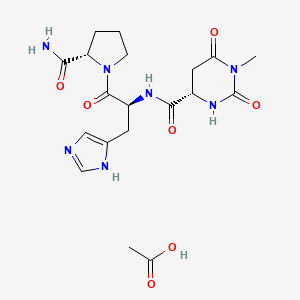

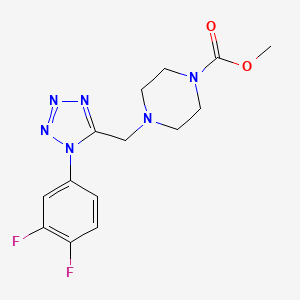

![molecular formula C15H20ClN3O5S B2763010 N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide CAS No. 872722-83-3](/img/structure/B2763010.png)

N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of sulfonyl chloride with different amines in acetonitrile at room temperature . Triethylamine is often used as an acid scavenger for the liberated HCl .Molecular Structure Analysis

The molecular structure of this compound includes a 4-chlorophenyl group, a sulfonyl group, a 1,3-oxazinan-2-yl group, and an ethyloxamide group . The average mass of the molecule is 389.85 Da.Scientific Research Applications

Synthesis and Characterization

Polymer Synthesis and Metal Ion Adsorption : Research has focused on the synthesis of aromatic polyamides and polythioamides with pendent chlorobenzylidine rings. These polymers exhibit notable heavy metal ion adsorption capabilities, useful in environmental remediation efforts to remove lead, cadmium, copper, and chromium from aqueous solutions (Ravikumar et al., 2011).

Anticancer Agent Development : Derivatives of similar chemical structures have been synthesized with potential applications as anticancer agents. For example, certain compounds demonstrated proapoptotic activity against melanoma cell lines, suggesting a pathway for the development of new therapeutic agents (Yılmaz et al., 2015).

Material Science and Organic Synthesis

Cycloplatination of Aryl and Ferrocenyl Oximes : Research into cycloplatination reactions has produced platinum(II) and unexpected platinum(IV) products from reactions involving similar compounds. These findings are relevant for developing new catalytic processes and materials (Ryabov et al., 1997).

Oxidizing Directing Groups for Ruthenium-Catalyzed C-H Activation : N-Sulfonylcarboxamides, closely related to the queried compound, have been identified as effective directing groups and internal oxidants in Ruthenium-catalyzed annulation reactions. This opens up new pathways for the synthesis of complex organic molecules, including pharmaceuticals (Petrova et al., 2017).

Chemiluminescence and Organic Reactions

- Chemiluminescence Reactions : N-Trifluoromethyl sulfonyl oxamides have been identified as highly efficient chemiluminescent reagents. This discovery has implications for analytical chemistry, where such reactions can be utilized for sensitive detection methods (Tseng et al., 1979).

properties

IUPAC Name |

N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN3O5S/c1-2-17-14(20)15(21)18-10-13-19(8-3-9-24-13)25(22,23)12-6-4-11(16)5-7-12/h4-7,13H,2-3,8-10H2,1H3,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAAHZNXZGQERIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2762930.png)

![N-(3-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2762933.png)

![(2R)-2-[(2,3-Difluoropyridine-4-carbonyl)amino]hexanoic acid](/img/structure/B2762939.png)

![N,6-dimethyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2762947.png)

![N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2762949.png)